

A-Technical-Guide-to-the-Discovery-and-History-of-Nitro-Substituted-Indazoles

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Compound of Interest

Compound Name: 5-Chloro-7-nitro-1H-indazole

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Esteemed for their versatile pharmacological activities, nitro-substituted indazoles have carved a significant niche in medicinal chemistry.[1] This in-depth guide explores the discovery, history, and core scientific attributes of these heterocyclic compounds.[1] This document provides a comprehensive overview of their synthesis, key experimental protocols, and the signaling pathways they modulate, presented for the scientific community engaged in drug discovery and development.[1]

A Historical Overview of Indazole and its Nitro-Substituted Derivatives

The journey of indazole chemistry began in the late 19th century.[1] While Emil Fischer is credited with the first synthesis of an indazole derivative, specifically an oxo-substituted indazolone, around 1883, the exploration of its substituted derivatives, particularly nitro-substituted indazoles, gained momentum in the early 20th century.[1][2] Fischer's initial work, though not yielding the parent indazole, was a crucial first step in recognizing this new heterocyclic system which he named "indazol".[2]

Early synthetic endeavors were pioneered by chemists like Jacobson, Huber, and Auwers.[1] Their work in the early 1900s laid the foundation for indazole synthesis through methods

involving the cyclization of N-nitroso-o-toluidines, which also opened avenues for preparing halogenated indazoles.[1][3] The Jacobson and Huber method, discovered in 1908, involved heating N-nitrosobenzo-o-toluidine in boiling benzene to produce indazole.[3][4][5] Auwers and colleagues later utilized a similar approach with substituted N-nitroso-o-acetotoluidides to prepare chloro-substituted indazoles.[3]

The mid-20th century saw the development of more refined and systematic approaches to synthesize specific isomers of nitroindazole.[1] A notable contribution from this era is the well-documented procedure for the synthesis of 5-nitroindazole, which has become a staple in organic synthesis literature.[1] Subsequent research, including work detailed in a 1976 patent, expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by building upon and refining these earlier methods.[1] These foundational synthetic achievements were pivotal in enabling the extensive investigation of the biological activities of nitro-substituted indazoles that continues to this day.[1]

Foundational Synthetic Methodologies

The synthesis of nitro-substituted indazoles relies on several key chemical transformations. The choice of a particular synthetic route often depends on the desired substitution pattern on the indazole core.

Jacobson and Huber Synthesis and its Modifications

The Jacobson and Huber synthesis is a classical method for preparing the indazole ring system. It involves the intramolecular cyclization of N-nitroso-o-toluidide derivatives. Mechanistic studies have shown this reaction to be an intramolecular azo coupling with an initial acyl shift as the rate-determining step.[4] While the original procedure provided a modest yield, it has been optimized to be nearly quantitative.[4]

A more convenient modification of this method utilizes N-acetyl-o-toluidide as the starting material, which is then nitrosated and cyclized. This approach is often more practical for larger-scale syntheses as it avoids the solubility issues associated with o-benzotoluidide.[4]

Experimental Protocol: Synthesis of 5-Nitroindazole via Modified Jacobson-Huber Reaction

This procedure is adapted from established methods for the synthesis of substituted indazoles.
[3][6]

- Step 1: Acetylation of 2-methyl-4-nitroaniline.
 - Dissolve 2-methyl-4-nitroaniline in acetic anhydride.
 - Heat the mixture gently to initiate the reaction.
 - Cool the reaction mixture and pour it into water to precipitate the acetylated product.
 - Filter and wash the solid with water to obtain N-(2-methyl-4-nitrophenyl)acetamide.
- Step 2: Nitrosation and Cyclization.
 - Dissolve the N-(2-methyl-4-nitrophenyl)acetamide in glacial acetic acid.
 - Cool the solution to 0-5 °C in an ice bath.
 - Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight.
 - Pour the reaction mixture into ice water to precipitate the crude 5-nitroindazole.
 - Filter the solid, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

Synthesis from o-Fluoronitrobenzaldehydes

A versatile method for the synthesis of 5-nitroindazole involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate.^{[6][7]} This reaction proceeds via a nucleophilic aromatic substitution (S_NAr) mechanism.

Experimental Protocol: Synthesis of 5-Nitroindazole from 2-Fluoro-5-nitrobenzaldehyde^[6]

- Step 1: Hydrazone Formation and Cyclization.
 - Dissolve 2-fluoro-5-nitrobenzaldehyde in a suitable solvent such as DMF.

- Add hydrazine hydrate dropwise to the stirred solution at room temperature.
- Continue stirring for a few hours until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude 5-nitroindazole.
- Purify by recrystallization or column chromatography.

Physicochemical Properties and Structural Elucidation

The position of the nitro group on the indazole ring significantly influences the physicochemical properties of the molecule, such as its acidity, basicity, and electronic distribution. These properties, in turn, affect the compound's biological activity and pharmacokinetic profile.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
5-Nitroindazole	C ₇ H ₅ N ₃ O ₂	163.13	~207
7-Nitroindazole	C ₇ H ₅ N ₃ O ₂	163.13	Not specified

Table 1: Physicochemical Properties of Selected Nitroindazoles.^{[7][8]}

Structural elucidation of newly synthesized nitro-substituted indazoles is typically achieved using a combination of spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the indazole core structure and the position of the nitro group.

- Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can further confirm its structure.
- Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the N-H bond of the indazole ring and the nitro group.
- X-ray Crystallography: Can provide the definitive three-dimensional structure of the molecule in the solid state.^[9]

Applications in Medicinal Chemistry and Drug Development

Nitro-substituted indazoles have demonstrated a wide range of biological activities, making them valuable scaffolds in drug discovery.^{[1][10]} The nitro group, while sometimes associated with toxicity, can be a key pharmacophore, participating in crucial interactions with biological targets.^[11]

Antiprotozoal and Antibacterial Activity

Many compounds containing a nitro group within a heterocyclic structure exhibit antiprotozoal activity.^[12] This is also true for nitro-substituted indazoles. Several 5-nitroindazole derivatives have shown significant activity against parasites like *Trichomonas vaginalis* and *Trypanosoma cruzi*, the causative agents of trichomoniasis and Chagas disease, respectively.^{[9][12]} The mechanism of action is often linked to the reductive metabolism of the nitro group within the parasite, leading to the formation of cytotoxic radical species.^[13]

Similarly, nitro-substituted indazoles have been investigated for their antibacterial properties, particularly against anaerobic bacteria and mycobacteria.^[14]

Anticancer Activity

Certain nitro-substituted indazoles have been evaluated for their potential as anticancer agents.^{[9][10]} For instance, some derivatives have shown antiproliferative activity against various cancer cell lines, including lung carcinoma.^[15] The indazole scaffold itself is present in several commercially successful anticancer drugs like axitinib and pazopanib.^[16]

Enzyme Inhibition: Nitric Oxide Synthase (NOS)

A notable application of nitro-substituted indazoles is in the inhibition of nitric oxide synthase (NOS) enzymes. 7-Nitroindazole (7-NI) is a well-known selective inhibitor of neuronal nitric oxide synthase (nNOS).^{[8][17]} nNOS is involved in various physiological and pathological processes in the nervous system. By inhibiting nNOS, 7-NI can modulate neuronal signaling and has been investigated for its potential neuroprotective, antinociceptive, and anxiolytic effects.^[8]

Signaling Pathway Visualization

Caption: 7-Nitroindazole inhibition of the nNOS pathway.

Bioisosteric Replacement

In drug design, the nitro group can sometimes be a liability due to potential toxicity. Therefore, bioisosteric replacement is a common strategy to mitigate these risks while retaining or improving biological activity. A bioisostere is a substituent that has similar physical or chemical properties to the original group and elicits a similar biological response.^[18] For the nitro group, potential bioisosteres include the cyano group, sulfone derivatives, and certain five-membered heterocycles.^{[11][18]} The trifluoromethyl group has also been successfully used as a bioisostere for the aliphatic nitro group.^[19] The indazole ring itself can act as a bioisostere for a phenol group, which can be advantageous in improving metabolic stability.^[20]

Logical Relationships in Bioisosteric Replacement

Caption: Logical relationships in nitro-indazole SAR studies.

Future Directions

The field of nitro-substituted indazoles continues to evolve. Modern synthetic methods, such as biocatalysis using nitroreductases, are being explored to develop more sustainable and efficient routes to these compounds.^[16] Furthermore, the application of computational methods and quantitative structure-activity relationship (QSAR) studies is aiding in the rational design of new nitro-substituted indazole derivatives with enhanced potency and selectivity for various therapeutic targets.^{[9][12]} The continued exploration of this versatile scaffold holds significant promise for the discovery of novel therapeutics to address a wide range of diseases.

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